iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

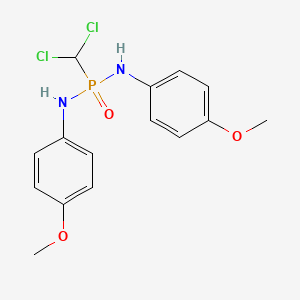

Iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin is a complex organometallic compound. It features a rhodium ion coordinated to a porphyrin ligand, which is a macrocyclic compound known for its ability to bind metals. The porphyrin ligand in this compound is substituted with four 2,4,6-trimethylphenyl groups, enhancing its stability and solubility in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin typically involves the following steps:

Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized through a condensation reaction of pyrrole and an aldehyde, followed by oxidation.

Metalation: The porphyrin ligand is then reacted with a rhodium salt, such as rhodium(III) chloride, under specific conditions to form the rhodium-porphyrin complex.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow processes and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

Iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin can undergo various types of chemical reactions, including:

Oxidation: The rhodium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to lower oxidation states.

Substitution: Ligands around the rhodium center can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent or temperature.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state complexes, while reduction could produce lower oxidation state species.

Scientific Research Applications

Iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.

Biology: Studied for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.

Medicine: Investigated for its anticancer properties and as a diagnostic tool in imaging techniques.

Industry: Utilized in the development of sensors and as a component in electronic devices.

Mechanism of Action

The mechanism by which iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin exerts its effects involves the coordination of the rhodium center to various substrates. This coordination can activate the substrates towards different chemical transformations. The porphyrin ligand stabilizes the rhodium center and can also participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

Rhodium(III) porphyrin complexes: Similar in structure but may lack the iodine atom.

Ruthenium porphyrin complexes: Similar coordination chemistry but with ruthenium instead of rhodium.

Iron porphyrin complexes: Commonly found in biological systems, such as in hemoglobin and cytochromes.

Uniqueness

Iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin is unique due to the presence of the iodine atom, which can influence its reactivity and electronic properties. The specific substitution pattern on the porphyrin ligand also enhances its solubility and stability compared to other porphyrin complexes.

Properties

| 85990-32-5 | |

Molecular Formula |

C56H54IN4Rh+2 |

Molecular Weight |

1012.9 g/mol |

IUPAC Name |

iodorhodium(2+);10,12,13,23-tetrakis(2,4,6-trimethylphenyl)-21H-porphyrin |

InChI |

InChI=1S/C56H54N4.HI.Rh/c1-30-19-34(5)49(35(6)20-30)52-47-18-17-45(59-47)28-44-14-13-42(57-44)27-43-15-16-46(58-43)29-48-53(50-36(7)21-31(2)22-37(50)8)54(51-38(9)23-32(3)24-39(51)10)56(52)60(48)55-40(11)25-33(4)26-41(55)12;;/h13-29,57H,1-12H3;1H;/q;;+3/p-1 |

InChI Key |

QJLYTODMOWWSRK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=N3)C=C4C=CC(=CC5=NC(=CC6=C(C(=C2N6C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)C=C5)N4)C.[Rh+2]I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)

![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)

![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)